Computed Lipophilicity (XLogP3) Advantage Over the Non-OCF3 Phenyl Analog
The target compound exhibits a computed XLogP3 value of 3.1, compared to 2.0 for 1-(benzenesulfonyl)-3-(difluoromethyl)azetidine (CAS 2139423-96-2), which lacks the ortho-trifluoromethoxy substituent [1][2]. This difference of +1.1 log units corresponds to an approximately 12.6-fold increase in the octanol–water partition coefficient, reflecting the well-established contribution of the -OCF3 group (Hansch π ≈ +1.04) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine, XLogP3 = 2.0 |
| Quantified Difference | Δ XLogP3 = +1.1 (approx. 12.6-fold increase in partition coefficient) |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2024–2025 release) |
Why This Matters
A 1.1 log unit increase in lipophilicity can significantly shift a compound's position in the lipophilic efficiency (LipE) space, directly influencing candidate prioritization in drug discovery programs that require balanced potency and ADME properties.
- [1] PubChem Compound Summary for CID 122272589. XLogP3 = 3.1. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 122272500. XLogP3 = 2.0. National Center for Biotechnology Information (2025). View Source
- [3] Leo, A.; Hansch, C.; Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Trifluoromethoxy Hansch π parameter confirmed in subsequent compilations. View Source
